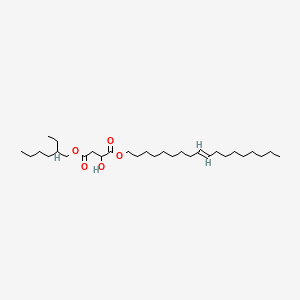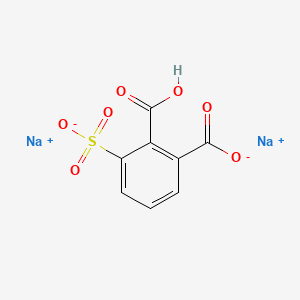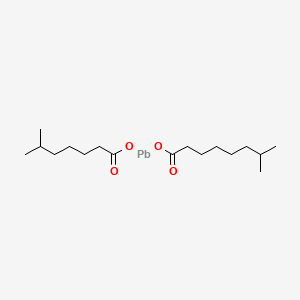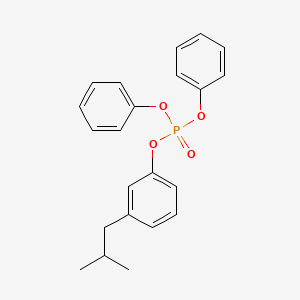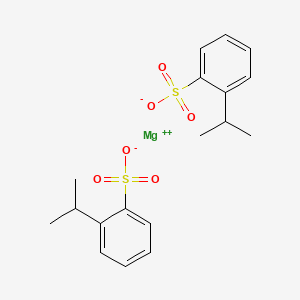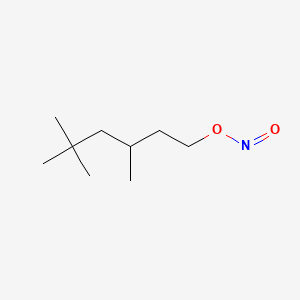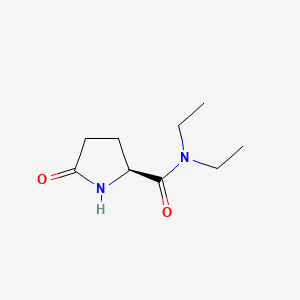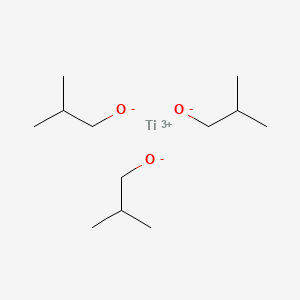
aluminum;icosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum icosanoate, also known as aluminum tricosanoate, is a chemical compound formed by the reaction of aluminum with icosanoic acid. It is primarily used in industrial applications due to its unique properties, such as its ability to act as a surfactant and its role in the production of various materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum icosanoate can be synthesized through the reaction of aluminum salts with icosanoic acid. One common method involves the reaction of aluminum chloride with icosanoic acid in an organic solvent. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, aluminum icosanoate is produced by reacting aluminum hydroxide with icosanoic acid. This process involves heating the mixture to a high temperature to facilitate the reaction. The resulting product is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum icosanoate undergoes several types of chemical reactions, including:
Oxidation: Aluminum icosanoate can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield aluminum and icosanoic acid.
Substitution: The compound can undergo substitution reactions with other acids or bases, leading to the formation of different aluminum salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Aluminum oxide and various organic by-products.
Reduction: Aluminum metal and icosanoic acid.
Substitution: Different aluminum salts depending on the reacting acid or base.
Applications De Recherche Scientifique
Aluminum icosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, coatings, and other materials.
Mécanisme D'action
The mechanism of action of aluminum icosanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their properties and affecting cellular processes. In industrial applications, its surfactant properties enable it to reduce surface tension and stabilize emulsions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum stearate: Similar in structure but derived from stearic acid.
Aluminum palmitate: Derived from palmitic acid and shares similar properties.
Aluminum oleate: Formed from oleic acid and used in similar applications.
Uniqueness
Aluminum icosanoate is unique due to its longer carbon chain length compared to other aluminum carboxylates. This gives it distinct properties, such as higher melting points and different solubility characteristics, making it suitable for specific industrial applications.
Propriétés
Numéro CAS |
59025-08-0 |
|---|---|
Formule moléculaire |
C60H117AlO6 |
Poids moléculaire |
961.5 g/mol |
Nom IUPAC |
aluminum;icosanoate |
InChI |
InChI=1S/3C20H40O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3*2-19H2,1H3,(H,21,22);/q;;;+3/p-3 |
Clé InChI |
YUPQCQBUDTXWEA-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




